molecular formula C13H13ClN2O2 B2945722 ethyl (2E)-3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoate CAS No. 1026046-70-7

ethyl (2E)-3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoate

Cat. No.: B2945722
CAS No.: 1026046-70-7
M. Wt: 264.71
InChI Key: JAVSOUDJADNXKO-CSKARUKUSA-N
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Description

Ethyl (2E)-3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoate is an organic compound with a complex structure It is characterized by the presence of a chloro-substituted aromatic ring, an amino group, and a cyano group attached to a propenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoate typically involves the reaction of 2-chloro-6-methylaniline with ethyl cyanoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 2-chloro-6-methylaniline attacks the cyano group of ethyl cyanoacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl (2E)-3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The cyano group and the aromatic ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-6-methylisonicotinate
  • 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide

Uniqueness

Ethyl (2E)-3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoate is unique due to its specific structural features, such as the presence of both a cyano group and a chloro-substituted aromatic ring

Properties

IUPAC Name

ethyl (E)-3-(2-chloro-6-methylanilino)-2-cyanoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-3-18-13(17)10(7-15)8-16-12-9(2)5-4-6-11(12)14/h4-6,8,16H,3H2,1-2H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVSOUDJADNXKO-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=CC=C1Cl)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=C(C=CC=C1Cl)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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